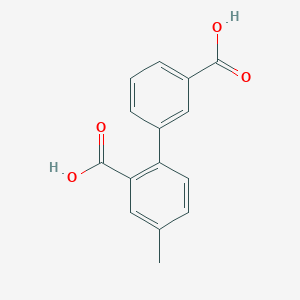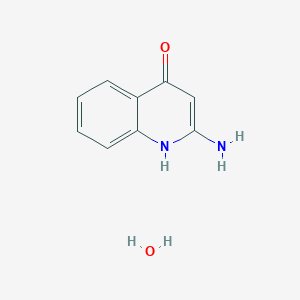
2-Amino-4-hydroxyquinoline hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the molecular formula C9H8N2O.H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological and pharmaceutical activities, making it valuable in various fields of scientific research .
Wirkmechanismus
Target of Action
2-Amino-4-hydroxyquinoline hydrate is a derivative of quinolines, which are known to have a broad spectrum of biological activities . Quinolines and their derivatives have been isolated from plants, animals, and microorganisms, and have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones, in general, have been found to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines act as inhibitors of 2OG-dependent enzymes in epigenetic processes .
Biochemical Pathways
Quinolines are known to regulate the production of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Quinolines and quinolones have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Biochemische Analyse
Biochemical Properties
2-Amino-4-hydroxyquinoline hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal properties. The compound interacts with enzymes such as topoisomerases, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can interfere with the proliferation of cancer cells and the replication of microbial pathogens .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound. The metabolites of this compound can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Additionally, the compound can be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function .
Vorbereitungsmethoden
The synthesis of 2-Amino-4-hydroxyquinoline hydrate can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions. Another method includes the hydrolysis of 4-amino-2-quinolones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Amino-4-hydroxyquinoline hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxyquinoline hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxyquinoline hydrate can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Another derivative of quinoline with similar biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
8-Hydroxyquinoline: Exhibits a broad range of biological activities, including antimicrobial and anticancer effects
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-amino-1H-quinolin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJIAXWHNIFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
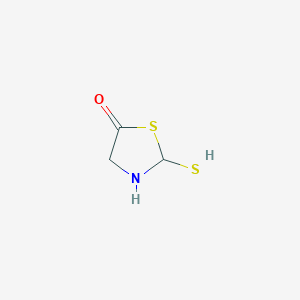

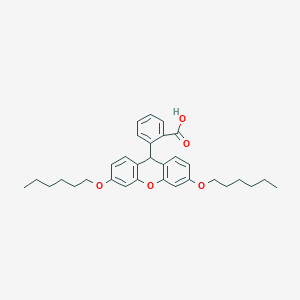
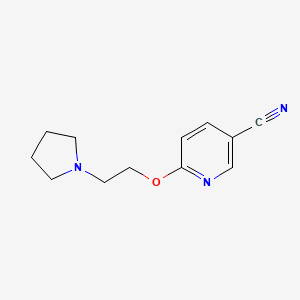

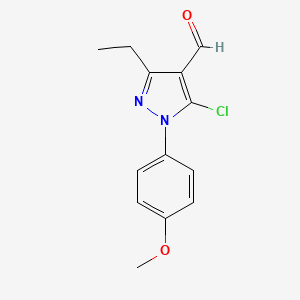


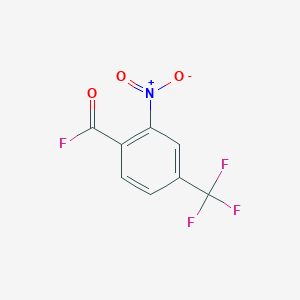
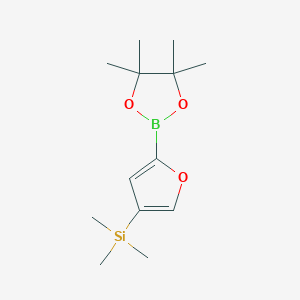
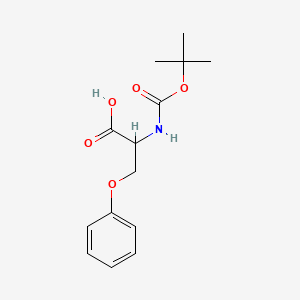
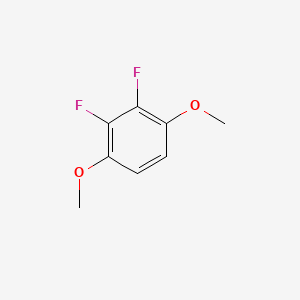
![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)
